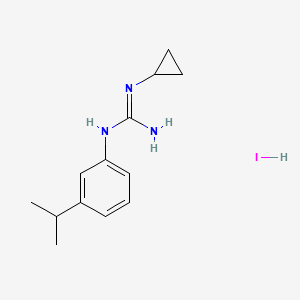
2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide, also known as CR665, is a selective antagonist of the N-type voltage-gated calcium channel. It is a promising drug candidate for the treatment of chronic pain, as it has shown to be effective in preclinical studies.
Wirkmechanismus
2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide acts as a selective antagonist of the N-type voltage-gated calcium channel. This channel plays a crucial role in the transmission of pain signals in the nervous system. By blocking this channel, 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide reduces the release of neurotransmitters involved in pain signaling, leading to a reduction in pain perception.
Biochemical and Physiological Effects:
In addition to its analgesic properties, 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide has been shown to have anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the development of chronic pain. 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide also has a favorable safety profile, with no significant adverse effects observed in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide is its selectivity for the N-type voltage-gated calcium channel. This allows for targeted modulation of pain signaling, without affecting other physiological functions. However, one limitation of 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide is its poor solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide. One area of interest is the development of more potent and selective analogs of 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide. Another potential avenue of research is the investigation of the role of 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide in the modulation of pain signaling in different regions of the nervous system. Finally, there is a need for further studies to determine the safety and efficacy of 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide in clinical trials.
Conclusion:
In conclusion, 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide is a promising drug candidate for the treatment of chronic pain. Its selective antagonism of the N-type voltage-gated calcium channel makes it a targeted and effective analgesic. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of pain and other disorders.
Synthesemethoden
The synthesis of 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide involves the reaction of 2-cyclopropylguanidine with 3-bromo-2-isopropyltoluene in the presence of a palladium catalyst. The resulting product is then treated with hydroiodic acid to form the hydroiodide salt of 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide has been extensively studied in preclinical models of chronic pain. It has been shown to be effective in reducing neuropathic pain, inflammatory pain, and cancer-induced pain. In addition to its analgesic properties, 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide has also been investigated for its potential use in the treatment of drug addiction and depression.
Eigenschaften
IUPAC Name |
2-cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3.HI/c1-9(2)10-4-3-5-12(8-10)16-13(14)15-11-6-7-11;/h3-5,8-9,11H,6-7H2,1-2H3,(H3,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPHWFMZORWAER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=NC2CC2)N.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[2-(hydroxymethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B6639634.png)
![1-[2-[3-(Hydroxymethyl)piperidine-1-carbonyl]pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B6639637.png)
![1-[1-(3-ethoxyphenyl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639645.png)
![1-[(4-Bromophenyl)methyl]-1,2-dimethylguanidine;hydroiodide](/img/structure/B6639653.png)

![1-(1-butylpiperidin-4-yl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639670.png)
![1-[(4-Bromophenyl)methyl]-2-ethyl-1-methylguanidine;hydroiodide](/img/structure/B6639674.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[2-(hydroxymethyl)phenyl]methyl]propanamide](/img/structure/B6639689.png)
![1-[(2-Fluorophenyl)methoxy]-3-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]propan-2-ol](/img/structure/B6639696.png)
![2-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1-(2-methoxyethyl)guanidine](/img/structure/B6639698.png)
![1,2-Dimethyl-3-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]guanidine;hydroiodide](/img/structure/B6639703.png)
![1-[[1-(4-Fluorophenyl)cyclopropyl]methyl]-2-methylguanidine;hydroiodide](/img/structure/B6639720.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]urea](/img/structure/B6639725.png)